均熊去氧胆酸

描述

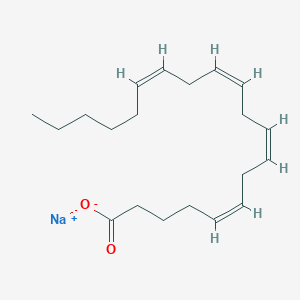

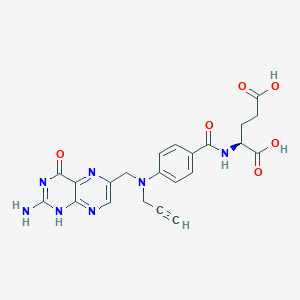

Homoursodeoxycholic acid is a derivative of ursodeoxycholic acid . It is synthesized from ursodeoxycholic acid and homocholic acid .

Synthesis Analysis

Homoursodeoxycholic acid and [11,12-3H]homoursodeoxycholic acid were synthesized from ursodeoxycholic acid and homocholic acid. Ursodeoxycholic acid (Ia) was converted to 3 alpha, 7 beta-diformoxy-5 beta-cholan-24-oic acid (Ib) using formic acid .Molecular Structure Analysis

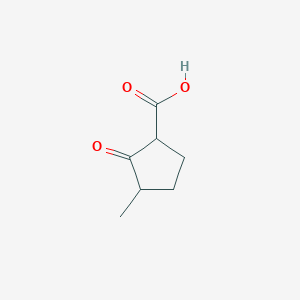

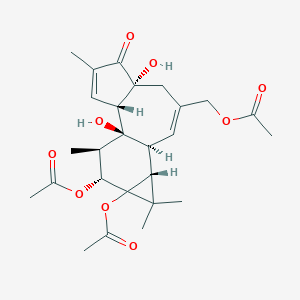

Homoursodeoxycholic acid contains total 74 bond(s); 32 non-H bond(s), 1 multiple bond(s), 5 rotatable bond(s), 1 double bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 1 nine-membered ring(s), 2 ten-membered ring(s), 1 carboxylic acid(s) (aliphatic) .Chemical Reactions Analysis

A novel method of producing ursodeoxycholic acid was developed through electrochemical stereoselective reduction of 7-ketolithocholic acid (7K-LCA) in a undivided electrolytic cell and aprotic solvents .Physical And Chemical Properties Analysis

Homoursodeoxycholic acid has a molecular weight of 406.6 g/mol. It has 3 hydrogen bond donors and 4 hydrogen bond acceptors. It also has 5 rotatable bonds .科学研究应用

药物开发和药理筛选: 均熊去氧胆酸和 [11,12-3H] 均熊去氧胆酸用于药物开发和药理筛选 (Kuramoto, Kawamoto, Moriwaki, & Hoshita, 1984)。

硬化性胆管炎的治疗: 24-去氧熊去氧胆酸已显示出在改善 Mdr2(-/-) 小鼠的硬化性胆管炎、改善肝功能测试和肝组织学方面的有效性 (Fickert 等人,2006)。

胆汁淤积性肝胆管疾病: 去氧熊去氧胆酸 (norUDCA) 是一种用于胆汁淤积性肝胆管疾病(包括原发性硬化性胆管炎 (PSC))的很有前景的药物 (Halilbasic, Steinacher, & Trauner, 2017)。

富含碳酸氢盐的高胆汁症: NorUDCA 摄入会诱导富含碳酸氢盐的高胆汁症,并以不同于 UDCA 的方式影响磷脂和胆固醇分泌到胆汁中 (Hofmann 等人,2005)。

非酒精性脂肪性肝病: 去氧熊去氧胆酸具有保肝、抗炎和抗纤维化活性,可能使非酒精性脂肪性肝病患者受益 (Traussnigg 等人,2019)。

慢性胆汁淤积性肝病: 熊去氧胆酸是慢性胆汁淤积性肝病(如原发性胆汁性肝硬化)的主要治疗方法 (Paumgartner, 2010)。

硬化性胆管炎: NorUDCA 在硬化性胆管炎动物模型中显示出有效的抗胆汁淤积特性 (Trottier 等人,2009)。

肠道吸收和胆汁排泄: 均熊去氧胆酸从肠道中有效吸收并迅速排泄到胆汁中,经历肝脏生物转化和肠道细菌修饰 (Kuramoto, Moriwaki, Kawamoto, & Hoshita, 1987)。

胆结石溶解: 熊去氧胆酸治疗改善胆汁中胆固醇的溶解度,导致一些患者胆结石溶解或尺寸减小 (Bell, Whitney, & Dowling, 1972)。

原发性硬化性胆管炎: norUDCA 显着降低原发性硬化性胆管炎患者的血清碱性磷酸酶水平,其安全性与安慰剂相当 (Fickert 等人,2017)。

安全和危害

未来方向

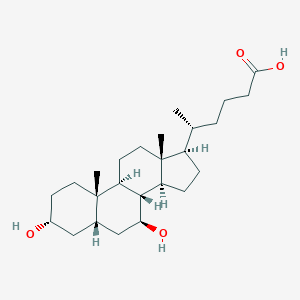

Ursodeoxycholic acid (UDCA), a secondary bile acid, is an acidic steroid synthesized from cholesterol in hepatocytes. UDCA is widely used for the treatment of various diseases related to liver injury. The use of UDCA to treat non-liver diseases has also been developed recently, such as neurodegenerative diseases, cancer, and obesity .

属性

IUPAC Name |

(5R)-5-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42O4/c1-15(5-4-6-22(28)29)18-7-8-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-21,23,26-27H,4-14H2,1-3H3,(H,28,29)/t15-,16+,17-,18-,19+,20+,21+,23+,24+,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKKGBMOMGYRROF-ZQMFMVRBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Homoursodeoxycholic acid | |

CAS RN |

102044-28-0 | |

| Record name | Homoursodeoxycholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102044280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,7-Dimethyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B27782.png)